molecular formula C18H20ClN5O B10983692 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

Cat. No.: B10983692
M. Wt: 357.8 g/mol
InChI Key: OVMAXBZRGOITBH-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole moiety substituted with a chloro group, linked via an ethyl chain to an acetamide group, which is further connected to a dimethylpyrimidinylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide typically involves multi-step organic reactions. One common approach starts with the chlorination of indole to form 4-chloroindole. This intermediate is then subjected to an alkylation reaction with ethyl bromide to yield 2-(4-chloro-1H-indol-1-yl)ethyl bromide. The final step involves the reaction of this intermediate with 2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The chloro group can be reduced to form the corresponding indole derivative.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The chloro group and pyrimidinylamine moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromo-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide
  • N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide
  • N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The combination of the indole and pyrimidinylamine moieties also provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide

InChI

InChI=1S/C18H20ClN5O/c1-12-10-13(2)23-18(22-12)21-11-17(25)20-7-9-24-8-6-14-15(19)4-3-5-16(14)24/h3-6,8,10H,7,9,11H2,1-2H3,(H,20,25)(H,21,22,23)

InChI Key

OVMAXBZRGOITBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)NCCN2C=CC3=C2C=CC=C3Cl)C

Origin of Product

United States

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